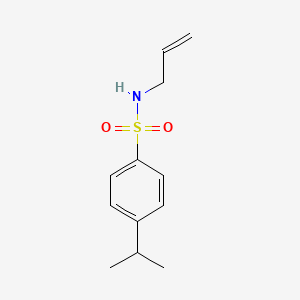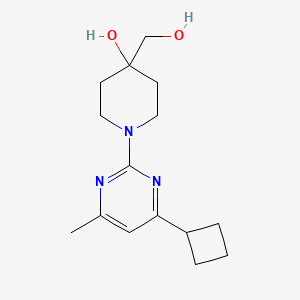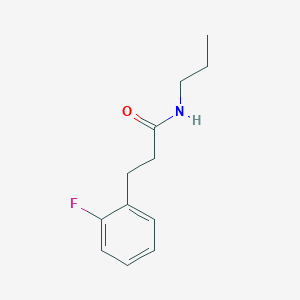![molecular formula C17H26N2O3S3 B5410410 N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5410410.png)
N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as CP-544326, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been investigated for its effects on various biological systems.
科学研究应用
N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic applications in several biological systems. One of the primary areas of research has been in the treatment of pain. Studies have shown that this compound can effectively reduce pain in animal models, potentially through its effects on the opioid system. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression, as well as for its effects on learning and memory.
作用机制
The exact mechanism of action of N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to primarily act as an antagonist at the delta opioid receptor. This receptor is involved in the modulation of pain, mood, and cognition. By blocking the delta opioid receptor, this compound may be able to reduce pain and improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on the delta opioid receptor, this compound may also interact with other receptors and neurotransmitters in the brain. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, which may contribute to its effects on mood and cognition. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of pain.
实验室实验的优点和局限性
One of the advantages of N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is that it has been extensively studied in animal models, allowing for a better understanding of its potential therapeutic applications. Additionally, this compound has been shown to be well-tolerated in animal studies, with few side effects reported. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. One area of interest is in the development of more potent analogs of this compound, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
合成方法
The synthesis of N-[2-(cyclopentylthio)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 2-bromoethylcyclopentane with sodium sulfide to form 2-(cyclopentylthio)ethyl bromide. This intermediate is then reacted with 2-thiophenesulfonyl chloride to form N-[2-(cyclopentylthio)ethyl]-2-thiophenesulfonamide. Finally, this compound is reacted with piperidinecarboxylic acid to form this compound. The overall yield of this synthesis is around 20%.
属性
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S3/c20-17(18-9-12-23-15-6-1-2-7-15)14-5-3-10-19(13-14)25(21,22)16-8-4-11-24-16/h4,8,11,14-15H,1-3,5-7,9-10,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPMKOKDSDESPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5410343.png)

![4-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5410359.png)
![2-[2-(4-nitrophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5410366.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410376.png)
![2-{1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5410379.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5410386.png)
![2-(1,3-benzodioxol-5-yl)-1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazole](/img/structure/B5410391.png)
![N-cyclopropyl-1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5410400.png)

![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclobutyl)methanol](/img/structure/B5410417.png)
![2-benzyl-6-(4-bromobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5410418.png)
![3-[(4-ethoxybenzoyl)amino]phenyl acetate](/img/structure/B5410434.png)